molecular formula C12H8BrNO2 B6231607 6-(4-bromophenoxy)pyridine-3-carbaldehyde CAS No. 1502977-89-0

6-(4-bromophenoxy)pyridine-3-carbaldehyde

Cat. No.: B6231607
CAS No.: 1502977-89-0
M. Wt: 278.1
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Description

6-(4-bromophenoxy)pyridine-3-carbaldehyde is an organic compound with the molecular formula C12H8BrNO2 It is a derivative of pyridine, featuring a bromophenoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenoxy)pyridine-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 3-pyridinecarboxaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: 4-bromophenol is reacted with 3-pyridinecarboxaldehyde under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products

    Oxidation: 6-(4-bromophenoxy)pyridine-3-carboxylic acid.

    Reduction: 6-(4-bromophenoxy)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-bromophenoxy)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(4-bromophenoxy)pyridine-3-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenoxy)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    6-(4-fluorophenoxy)pyridine-3-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    6-(4-methylphenoxy)pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of bromine.

Uniqueness

6-(4-bromophenoxy)pyridine-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s physical and chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1502977-89-0

Molecular Formula

C12H8BrNO2

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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